molecular formula C21H17NO2 B14721323 2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium CAS No. 5452-30-2

2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium

Cat. No.: B14721323
CAS No.: 5452-30-2
M. Wt: 315.4 g/mol
InChI Key: OSAUDCINISZLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium is a heterocyclic compound that features an oxazole ring substituted with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of triphenylacetonitrile with an oxidizing agent to form the desired oxazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl rings or the oxazole ring.

Scientific Research Applications

2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.

    Oxazole: A similar compound with an oxygen atom in the ring.

    Thiazole: Contains a sulfur atom in the ring.

Uniqueness

2-Oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium is unique due to its specific substitution pattern and the presence of an oxido group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5452-30-2

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-oxido-3,4,5-triphenyl-4,5-dihydro-1,2-oxazol-2-ium

InChI

InChI=1S/C21H17NO2/c23-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(24-22)18-14-8-3-9-15-18/h1-15,19,21H

InChI Key

OSAUDCINISZLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O[N+](=C2C3=CC=CC=C3)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.